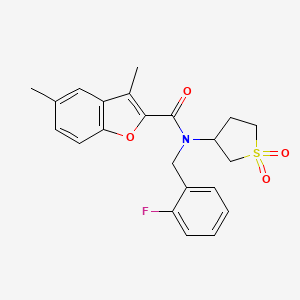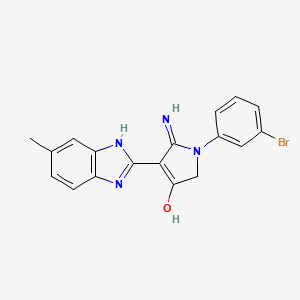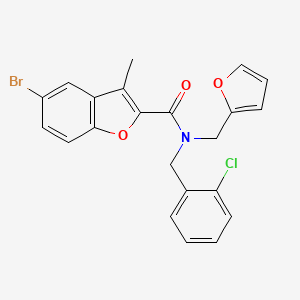
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide, also known by its chemical formula C22H18FNO4S, is a complex organic compound. Let’s break down its structure:
- The core consists of a benzofuran ring with a carboxamide group attached at position 2.
- The benzofuran ring bears two substituents: a 2-fluorobenzyl group and a 3,5-dimethyl group.
- The tetrahydrothiophene ring (with a carbonyl group) is fused to the benzofuran ring, providing additional complexity.
Preparation Methods
Synthetic Routes::
Synthesis via Amide Coupling:
- Industrial-scale production typically employs continuous-flow processes or batch reactions.
- Precursor chemicals are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: The carbonyl group in the tetrahydrothiophene ring can undergo oxidation.
Reduction: Reduction of the carbonyl group may yield a tetrahydrothiophene diol.
Substitution: The fluorobenzyl group can participate in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or Jones reagent.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
- Oxidation: Formation of the corresponding sulfoxide or sulfone.
- Reduction: Tetrahydrothiophene diol.
- Substitution: Various derivatives with modified substituents.
Scientific Research Applications
Medicinal Chemistry: Investigated for potential drug development due to its unique structure.
Biological Studies: Used as a probe to study specific biological pathways.
Materials Science: Explored for applications in materials and polymers.
Mechanism of Action
Target: Likely interacts with specific receptors or enzymes.
Pathway: Further research needed to elucidate the precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of benzofuran, tetrahydrothiophene, and fluorobenzyl moieties sets it apart.
Similar Compounds: Related compounds include benzofuran derivatives, amides, and fluorinated organic molecules.
Properties
Molecular Formula |
C22H22FNO4S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-3,5-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H22FNO4S/c1-14-7-8-20-18(11-14)15(2)21(28-20)22(25)24(17-9-10-29(26,27)13-17)12-16-5-3-4-6-19(16)23/h3-8,11,17H,9-10,12-13H2,1-2H3 |
InChI Key |
UKPBHNSYFFRZDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=CC=C3F)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-ethoxyphenyl)-7-(3-ethoxy-4-propoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416475.png)
![N-(2,4-dimethylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11416477.png)
![7-{[(2-Chloro-4,5-difluorophenyl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11416481.png)
![Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11416498.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11416500.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11416532.png)
![Methyl {2-[(4-fluorobenzyl)amino]-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B11416535.png)
![3-hydroxy-7-(4-methoxyphenyl)-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416539.png)
![4-(4-tert-butylphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11416540.png)

![Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11416545.png)
![1-(4-fluorophenyl)-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11416547.png)
![4-({1-[3-(Carboxymethyl)adamantan-1-YL]-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL}amino)benzoic acid](/img/structure/B11416554.png)
